3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that features both azido and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-azidobenzaldehyde and 4-methoxyacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of 3-(4-aminophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
Substitution: Leads to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets through its azido and methoxy functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The azido group is particularly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with an amine group instead of an azido group.
3-(4-Nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a nitro group instead of an azido group.
3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Features a hydroxy group instead of an azido group.
Uniqueness
3-(4-Azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various applications, particularly in click chemistry and bioconjugation.
Properties
CAS No. |
27934-58-3 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(4-azidophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-13(6-10-15)16(20)11-4-12-2-7-14(8-3-12)18-19-17/h2-11H,1H3 |
InChI Key |
HFABTVPOBYBTRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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